1-Hydroxy-2-phenylethanesulfonic acid
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Overview
Description
1-Hydroxy-2-phenylethanesulfonic acid is an organic compound with the molecular formula C8H10O4S It is a sulfonic acid derivative, characterized by the presence of a hydroxyl group and a phenyl group attached to an ethanesulfonic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2-phenylethanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-phenylethanol. The reaction typically employs sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-phenylethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of phenylethanesulfonate or phenylethanesulfinate.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Hydroxy-2-phenylethanesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its sulfonic acid group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-phenylethanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved may include modulation of enzyme activity, disruption of microbial cell walls, and inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Phenylethanesulfonic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Phenylethanol: Lacks the sulfonic acid group, primarily used as a fragrance and flavoring agent.
Hydroxybenzenesulfonic acid: Similar sulfonic acid functionality but with different structural properties.
Uniqueness
1-Hydroxy-2-phenylethanesulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.
Properties
CAS No. |
53393-71-8 |
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Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
1-hydroxy-2-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H10O4S/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,10,11,12) |
InChI Key |
FORXTOAGVVZPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(O)S(=O)(=O)O |
Origin of Product |
United States |
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